Benzo[h][1,6]naphthyridine
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Overview
Description
Benzo[h][1,6]naphthyridine is a fused heterocyclic compound that consists of a benzene ring fused to a naphthyridine ring system. This compound is part of a broader class of naphthyridines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Diels-Alder Reaction: One of the synthetic routes for benzo[h][1,6]naphthyridine involves the intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides.
C–C Coupling and Intramolecular Cationic Cyclization: Another efficient protocol for the synthesis of regioselective benzo[h][1,6]naphthyridines involves C–C coupling followed by intramolecular cationic cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[h][1,6]naphthyridine derivatives can undergo oxidation reactions.
Substitution: This compound can also participate in substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetone.
Substitution: Various nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Substitution: Amino and thio derivatives.
Scientific Research Applications
Benzo[h][1,6]naphthyridine and its derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds exhibit significant pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities
Biological Studies: They are used as inhibitors of various enzymes and receptors, such as HIV-1 integrase, FGF receptor-1 tyrosine kinase, and acetylcholinesterase.
Material Science: Naphthyridine derivatives are explored for their potential use in materials science due to their unique structural properties.
Mechanism of Action
The mechanism of action of benzo[h][1,6]naphthyridine derivatives often involves interaction with specific molecular targets and pathways:
Enzyme Inhibition: These compounds can inhibit enzymes such as HIV-1 integrase and acetylcholinesterase by binding to their active sites and blocking their activity.
Receptor Antagonism: Some derivatives act as antagonists to receptors like FGF receptor-1 tyrosine kinase, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Benzo[h][1,6]naphthyridine can be compared with other naphthyridine derivatives:
Benzo[c][1,5]naphthyridine: This compound has a different fusion pattern of the pyridine rings and exhibits distinct chemical and biological properties.
Benzo[c][1,7]naphthyridine: Another similar compound with a different ring fusion pattern, leading to unique reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, biology, and materials science.
Properties
CAS No. |
230-51-3 |
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Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-6-11-10(5-1)12-9(8-14-11)4-3-7-13-12/h1-8H |
InChI Key |
DXWXJWBEPBDZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C=N2 |
Origin of Product |
United States |
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